An In-depth Technical Guide to 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
An In-depth Technical Guide to 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
This guide provides a comprehensive technical overview of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a specialized chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, characterization, safety, and potential applications, grounding all claims in established chemical principles and authoritative sources.
Foreword: Navigating the Synthesis of a Niche Reagent
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a highly functionalized benzoyl chloride derivative. Its structure, incorporating a substituted benzyl ether and a methoxy group, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The strategic placement of chloro and fluoro substituents on the benzyl moiety allows for fine-tuning of steric and electronic properties of the final products. This guide aims to provide a robust framework for its synthesis and handling, even in the absence of a designated CAS number for the final compound, by relying on established, analogous chemical transformations.
Part 1: Physicochemical Properties and Identification
While a specific CAS number for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is not publicly reported, its identity is defined by its molecular structure. The precursor acid, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid, is recognized and has a defined molecular formula and weight, confirming its existence.
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁Cl₂FO₃ | Calculated |
| Molecular Weight | 329.15 g/mol | Calculated |
| Precursor Acid MW | 310.70 g/mol | Santa Cruz Biotechnology |
| Physical Form | Expected to be a solid or high-boiling liquid | Inferred from similar structures |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane) and reactive with protic solvents (e.g., water, alcohols) | Chemical Principles |
Part 2: A Proposed Synthetic Pathway
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride can be logically approached as a two-step process starting from commercially available materials. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for the target compound.
Step 1: Synthesis of the Precursor Acid: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
The initial and most critical step is the formation of the ether linkage. This is classically achieved via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction. In this case, the phenoxide of a vanillic acid derivative reacts with the electrophilic benzyl chloride.
Protocol 1: Williamson Ether Synthesis and Saponification
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) (1.0 eq), and anhydrous potassium carbonate (K₂CO₃) (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
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Addition of Alkylating Agent: To the stirred suspension, add 2-chloro-6-fluorobenzyl chloride (1.05 eq) dropwise at room temperature.[1][2]
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Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup (Ether Synthesis): After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
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Saponification: Dissolve the crude methyl ester in a mixture of methanol and water. Add sodium hydroxide (NaOH) (3.0 eq) and stir at 60 °C for 2-4 hours until the ester is fully consumed (monitored by TLC).
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Workup (Acid Formation): Remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 2-3 with 1N HCl. The product, 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid, will precipitate as a solid.
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Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the purified carboxylic acid.
Step 2: Conversion to the Acyl Chloride
The final step involves the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.
Protocol 2: Acyl Chloride Formation
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Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) or toluene.
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Addition of Reagents: Add a catalytic amount of DMF (1-2 drops). Then, add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM, or higher for toluene) for 1-3 hours. The reaction is complete when gas evolution ceases.
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Isolation: Remove the solvent and excess thionyl chloride under reduced pressure (a rotary evaporator connected to a scrubber is recommended). The resulting residue is the crude 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, which can be used directly in subsequent reactions or purified by vacuum distillation if necessary.
Part 3: Analytical Characterization
Ensuring the purity and identity of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is paramount for its successful application. Due to its reactivity, a combination of analytical techniques is recommended.
Table 2: Recommended Analytical Methods
| Method | Purpose | Expected Observations/Notes |
| ¹H and ¹³C NMR | Structural confirmation of the precursor acid and final product (as a stable derivative). | For the precursor acid, expect characteristic signals for the aromatic protons, the methoxy group, and the benzylic methylene protons. For the acyl chloride, direct analysis is difficult due to instability. Derivatization to a stable ester (e.g., methyl ester) is recommended for NMR analysis. |
| FT-IR Spectroscopy | Functional group analysis. | For the precursor acid, a broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1680 cm⁻¹) are expected. For the acyl chloride, the O-H stretch will be absent, and the C=O stretch will shift to a higher wavenumber (around 1780-1800 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Electrospray ionization (ESI) in negative mode for the precursor acid. For the acyl chloride, derivatization followed by GC-MS is a suitable method. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point. UV detection at around 254 nm should be effective. Direct analysis of the acyl chloride is possible but requires anhydrous mobile phases and care to avoid on-column reactions. |
Part 4: Safety and Handling
As with all acyl chlorides and halogenated benzyl derivatives, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride should be handled with extreme caution.
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Hazard Class: Based on its structural components, it is expected to be corrosive, a lachrymator, and moisture-sensitive. Halogenated benzyl compounds can be irritants and sensitizers.[3]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. A face shield is also recommended.
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Handling: Keep away from moisture, as it will readily hydrolyze to the corresponding carboxylic acid and release corrosive HCl gas. Use anhydrous solvents and techniques.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench small residual amounts carefully with a solution of sodium bicarbonate.
Caption: Key safety considerations for handling the title compound.
Part 5: Applications in Research and Development
Substituted benzoyl chlorides are cornerstone reagents in organic synthesis, primarily used as acylating agents. The title compound serves as a precursor for introducing the 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl moiety into molecules.
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Pharmaceutical Synthesis: This structural motif is of interest in medicinal chemistry. The ether linkage and substituted aromatic rings are common features in biologically active molecules. The compound can be used to synthesize amides (by reacting with amines) and esters (by reacting with alcohols), which are prevalent in many drug candidates.
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Agrochemical Development: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often involves the use of specialized acyl chlorides to create active ingredients with tailored properties.
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Materials Science: Benzoyl chloride derivatives can be used to modify polymers or create new materials with specific properties.
Conclusion
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, while a niche reagent, is accessible through a logical and well-established synthetic sequence. This guide provides a foundational understanding of its preparation, characterization, and safe handling. By leveraging established protocols for Williamson ether synthesis and acyl chloride formation, researchers can confidently produce and utilize this versatile building block for their specific research and development needs. Adherence to rigorous safety protocols is essential when working with this and related reactive compounds.
References
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Benchchem. 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride.
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NOAA. 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.
-
Sigma-Aldrich. 4-Methoxybenzoyl chloride.
-
Tokyo Chemical Industry Co., Ltd. 3-Fluoro-4-methoxybenzyl Chloride.
-
Shree Ganesh Remedies Limited. 4-Methoxybenzoyl chloride-100-07-2.
-
Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.
-
Chemguide. converting carboxylic acids into acyl chlorides (acid chlorides).
-
Benchchem. Application Notes and Protocols: The Role of Substituted Benzoyl Chlorides in Agrochemical Synthesis.
-
Ataman Kimya. BENZOYL CHLORIDE.
-
Guidechem. Main applications of Benzoyl chloride.
-
Santa Cruz Biotechnology. 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid.
-
Sigma-Aldrich. 2-Chloro-6-fluorobenzyl chloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Handling of 2-Chloro-6-fluorobenzyl Chloride for Chemical Synthesis.
-
Sigma-Aldrich. 2-Chloro-6-fluorobenzyl chloride 98.
-
NIST. Benzoic acid, 4-amino-2-chloro-.
-
Sigma-Aldrich. 2-Chloro-6-fluorobenzyl chloride 98 55117-15-2.
-
CDH Fine Chemical. Benzyl Chloride CAS No 100-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
ChemicalBook. Benzyl chloride - Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet: Benzyl chloride.
-
MilliporeSigma. Safety Data Sheet: Acetyl chloride.
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Ataman Kimya. BENZOYL CHLORIDE.
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ChemicalBook. Benzoyl chloride: Application, synthesis and toxicity.
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Wikipedia. Williamson ether synthesis.

(Structure of the acid)
(Structure of vanillic acid)
(Structure of benzyl chloride)
(Structure of ether byproduct)
(Structure of anhydride)